5-Butylpyrrolidin-2-one
Description
The Pyrrolidin-2-one (γ-Lactam) Core Structure in Contemporary Chemical Research
The pyrrolidin-2-one scaffold, also known as a γ-lactam, is a recurring and vital structural unit in modern chemistry. nih.gov Its importance stems from its presence in a wide array of biologically active molecules and its utility as a versatile building block in organic synthesis.
The pyrrolidin-2-one ring is a privileged scaffold found in numerous natural products, demonstrating a range of biological activities. nih.govrsc.org Examples include Cotinine, a metabolite of nicotine (B1678760) found in tobacco, and the antimicrobial agent Pramanicin. rsc.org This motif is also a component of more complex natural products such as Codonopsinine, which shows antimalarial activity, and Lactacystin. nih.gov Beyond naturally occurring molecules, the pyrrolidin-2-one core is a frequent structural motif in complex synthetic architectures, including spiro-indole-pyrrolidine ring systems, which are recognized for their pharmacological relevance. frontiersin.org
Table 1: Examples of Natural Products and Bioactive Compounds Containing the Pyrrolidin-2-one Motif
| Compound Name | Significance/Activity | Source/Reference |
|---|---|---|
| Pramanicin | Antimicrobial Agent | rsc.org |
| Cotinine | Metabolite of Nicotine, Crosses Blood-Brain Barrier | rsc.org |
| Dysibetaine | Neuroexcitotoxic Activity | rsc.org |
| Rigidiuculamide A | Cytotoxic Effects | rsc.org |
| Pyrrocidine A | Antimicrobial Compound | nih.gov |
| (-)-Azaspirene | Angiogenesis Inhibitor | nih.gov |
The pyrrolidin-2-one structure is of fundamental importance in organic synthesis and medicinal chemistry. nih.gov As a five-membered nitrogen-containing heterocycle, its non-planar, sp³-hybridized nature allows for the effective exploration of three-dimensional pharmacophore space, a critical aspect of modern drug design. nih.gov This scaffold is considered "privileged" and is among the most common non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. nih.govnih.gov The development of synthetic methodologies for preparing these compounds is an active area of research, driven by their potential biological activities. nih.gov
Diverse Structural Classes and Derivatization Strategies within the Pyrrolidin-2-one Family
The versatility of the pyrrolidin-2-one scaffold lies in the numerous ways it can be chemically modified to generate diverse structural classes. The nitrogen atom is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine (B122466) drugs being N-substituted. nih.gov However, derivatization is not limited to the nitrogen atom; substitutions can be made at various carbon positions on the ring to tune the molecule's properties.
Research has explored the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines, yielding pharmacologically important structures. mdpi.com Other synthetic strategies, such as the iodine-mediated cyclization of homoallylamines, have been used to create 1,3,5-trisubstituted pyrrolidin-2-ones. rsc.org Furthermore, the pyrrolidin-2-one core can be integrated into more complex fused and spirocyclic systems. For instance, intriguing fused tricyclic pyrrolidine-furan-pyrrolidine motifs have been synthesized. rsc.org The development of novel 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties has led to compounds with promising anticancer and antimicrobial activities. nih.gov Recent patent literature also describes novel 5-alkyl pyrrolidine compounds as orexin (B13118510) receptor agonists with potential applications for treating sleep disorders. nih.govacs.org
Academic Research Focus on N-Butylpyrrolidin-2-one (1-Butylpyrrolidin-2-one)
Within the broader family of pyrrolidin-2-one derivatives, N-Butylpyrrolidin-2-one (NBP), or 1-Butylpyrrolidin-2-one (B1265465), has emerged as a compound of significant academic and industrial interest, primarily due to its properties as a solvent and its role in advanced synthetic applications.
N-Butylpyrrolidin-2-one is a colorless liquid characterized by its high solvency power, high boiling point, and chemical stability. smolecule.com It is recognized as a versatile dipolar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds. smolecule.com A major driver of research into NBP is its emergence as a safer, "greener" alternative to traditional, highly regulated aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMA). Unlike NMP and DMF, NBP is not classified as reprotoxic, making it an environmentally friendlier option for many industrial processes. Its high boiling point and low volatility also make it suitable for chemical reactions that require elevated temperatures.
Table 2: Comparison of N-Butylpyrrolidin-2-one (NBP) with Other Aprotic Solvents
| Solvent | Key Properties | Toxicity/Regulatory Concerns | Source/Reference |
|---|---|---|---|
| N-Butylpyrrolidin-2-one (NBP) | High solvency, high boiling point, low volatility, biodegradable potential. | Lower toxicity profile; not classified as reprotoxic. | europa.eu |
| N-Methyl-2-pyrrolidone (NMP) | High solvency power. | Known reproductive toxin, faces regulatory restrictions (e.g., EU "Substances of Very High Concern" list). | |
| N,N-Dimethylformamide (DMF) | Powerful solvent. | Considered reprotoxic, facing increasing regulatory pressure. | smolecule.com |
| N,N-Dimethylacetamide (DMA) | Powerful solvent. | Toxicity issues. | |
| Dimethyl sulfoxide (B87167) (DMSO) | Widely used in biological applications. | Distinct odor and potential toxicity. |
The rationale for studying NBP extends beyond its general solvent properties to its specific advantages in advanced synthetic methodologies. A prominent example is its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing peptides. Research has demonstrated that replacing DMF with NBP in SPPS is not only environmentally beneficial but can also be synthetically advantageous. Studies have shown that the use of NBP can lead to reduced levels of common side reactions in peptide synthesis, such as racemization and aspartimide formation, thereby potentially improving the purity and yield of the final peptide product.
Beyond SPPS, the application of NBP is being explored in other areas of chemical research. It serves as a solvent in iron-catalyzed cross-coupling reactions for the synthesis of drug intermediates and is used in the production of porous membranes. Further research is investigating NBP-based electrolytes for batteries and its use in the field of material science. This body of research underscores the compound's potential to facilitate more sustainable and efficient chemical processes.
Properties
CAS No. |
18711-02-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-butylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-7-5-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
DEGFUMULTZWLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(=O)N1 |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 Butylpyrrolidin 2 One and Substituted Pyrrolidin 2 Ones
Established Synthetic Routes to Pyrrolidin-2-one Scaffolds
The construction of the pyrrolidin-2-one ring can be achieved through various established synthetic strategies. These routes offer access to a wide array of substituted γ-lactams, starting from diverse and readily available materials. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the pyrrolidin-2-one core and the availability of starting materials.
Cyclization Reactions of Acyclic Precursors
A primary and widely employed approach for the synthesis of pyrrolidin-2-ones involves the intramolecular cyclization of suitably functionalized linear precursors. This strategy leverages the formation of a stable five-membered ring through the creation of an amide bond.
The most direct method for the formation of the pyrrolidin-2-one ring is the intramolecular condensation, or lactamization, of γ-amino butanoic acid (GABA) and its derivatives. This reaction typically proceeds via the elimination of a small molecule, such as water or an alcohol, to form the cyclic amide.
A common industrial method for the synthesis of N-substituted pyrrolidin-2-ones, including 1-butylpyrrolidin-2-one (B1265465), involves the reaction of γ-butyrolactone (GBL) with a primary amine. rdd.edu.iq This process is believed to proceed through the initial aminolysis of the lactone to form a γ-hydroxybutylamide intermediate, which then undergoes dehydration and cyclization at elevated temperatures, typically between 200-300°C. rdd.edu.iq For instance, the reaction of GBL with hydrazine (B178648) hydrate (B1144303) has been utilized to produce 1-aminopyrrolidin-2-one, which can serve as a versatile intermediate for further derivatization. rdd.edu.iqresearchgate.net
The following table summarizes representative examples of pyrrolidin-2-one synthesis via the reaction of γ-butyrolactone with primary amines.
| Amine | Product | Reaction Conditions | Reference |
| Butylamine (B146782) | 1-Butylpyrrolidin-2-one | High temperature (200-300°C) | rdd.edu.iq |
| Hydrazine hydrate | 1-Aminopyrrolidin-2-one | Not specified | rdd.edu.iqresearchgate.net |
Beyond the direct lactamization of γ-amino acids, a variety of other functionalized acyclic precursors can be employed to construct the pyrrolidin-2-one ring through intramolecular cyclization. These methods offer greater flexibility in introducing substituents onto the heterocyclic core.
One such approach is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines like anilines or benzylamines. nih.gov This method involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) by the amine to generate a γ-amino ester, which then undergoes in-situ lactamization. nih.gov
Another strategy is the domino aza-Michael induced ring closure (MIRC) reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides. rsc.org This reaction proceeds under mild conditions via an initial aza-Michael addition followed by an intramolecular SN2 cyclization to afford spirobarbiturate-pyrrolidinones in good to excellent yields. rsc.org
Furthermore, a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective 5-exo-dig cyclization of the resulting N-substituted-2-alleneamides, provides a route to pyrrolidin-5-one-2-carboxamides. researchgate.netnih.gov This transition-metal-free process is characterized by its high atom economy and mild reaction conditions. researchgate.net
A cobalt-catalyzed reductive coupling of nitriles and acrylamides has also been developed for the synthesis of 5-methylenepyrrolidinone derivatives. organic-chemistry.org This regioselective reaction proceeds via a proposed cobaltaazacyclopentene intermediate. organic-chemistry.org
The table below provides a summary of these ring-closing reactions of functionalized acyclic substrates.
| Precursors | Product Type | Key Reaction | Reference |
| Donor-acceptor cyclopropanes, primary amines | 1,5-Substituted pyrrolidin-2-ones | Lewis acid-catalyzed ring opening and lactamization | nih.gov |
| Barbiturate-derived alkenes, N-alkoxy α-haloamides | Spirobarbiturate-pyrrolidinones | Domino aza-Michael/SN2 cyclization | rsc.org |
| Allenic acids, primary amines, isocyanides, aldehydes | Pyrrolidin-5-one-2-carboxamides | Ugi reaction followed by 5-exo-dig cyclization | researchgate.netnih.gov |
| Nitriles, acrylamides | 5-Methylenepyrrolidinones | Cobalt-catalyzed reductive coupling | organic-chemistry.org |
Ring Transformation and Rearrangement Processes
An alternative to the de novo synthesis of the pyrrolidin-2-one ring from acyclic precursors is the modification of existing cyclic structures. These ring transformation and rearrangement processes, which include ring expansion and ring contraction reactions, can provide access to complex pyrrolidin-2-one derivatives that may be challenging to synthesize by other means.
The four-membered β-lactam ring is strained, and this ring strain can be harnessed as a driving force for ring expansion reactions to form the thermodynamically more stable five-membered γ-lactam ring of pyrrolidin-2-ones.
A photo-induced two-carbon ring expansion of N-alkenyl-β-lactams has been reported. rsc.org This transformation allows for the direct insertion of a two-carbon unit into the C–N bond of the lactam. rsc.org Additionally, rhodium-catalyzed ring expansion of azetidines, which are structurally related to β-lactams, has been shown to produce pyrrolidine (B122466) derivatives. thieme-connect.de The synthesis of pyrrolidine-fused β-lactams has also been accomplished, and these compounds could potentially serve as precursors for subsequent ring expansion to access novel bicyclic γ-lactam systems. bohrium.com
The conversion of six-membered piperidine (B6355638) rings into five-membered pyrrolidin-2-one rings represents a synthetically valuable ring contraction strategy.
A selective synthesis of pyrrolidin-2-ones has been achieved through a cascade reaction of N-substituted piperidines. rsc.orgrsc.orgnih.gov This process involves an oxidative ring contraction, where the formation of the pyrrolidin-2-one is believed to proceed through a domino process involving the in-situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.orgrsc.orgnih.gov The selectivity of this reaction can be tuned by the choice of oxidant and additives. rsc.orgrsc.orgnih.gov
Another approach involves the photo-promoted ring contraction of pyridines, the aromatic counterparts of piperidines, with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov While not starting from a saturated piperidine, this method demonstrates the feasibility of contracting a six-membered nitrogen heterocycle to a five-membered one.
Furthermore, the ring contraction of N-H piperidines has been accomplished using an oxidative rearrangement with a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)2). researchgate.net This reaction is proposed to proceed through an iminium ion intermediate that is subsequently trapped by a nucleophile to yield the pyrrolidine derivative. researchgate.net
The Favorskii rearrangement, a well-established method for the ring contraction of cyclic α-halo ketones, can also be applied to α-halo piperidinones to furnish pyrrolidine-2-carboxylic acid derivatives. ddugu.ac.inwikipedia.orgharvard.eduslideshare.netorganic-chemistry.org This reaction typically proceeds through a cyclopropanone (B1606653) intermediate which is then opened by a nucleophile. wikipedia.org
The following table summarizes the methodologies for the ring contraction of piperidine derivatives to pyrrolidin-2-ones.
| Starting Material | Reagents/Conditions | Key Transformation | Reference |
| N-Substituted piperidines | Oxidant (e.g., Oxone), catalyst (e.g., Cu(OAc)2/KI) | Oxidative ring contraction | rsc.orgrsc.orgnih.gov |
| Pyridines | Silylborane, light | Photo-promoted ring contraction | osaka-u.ac.jpnih.govnih.gov |
| N-H Piperidines | Hypervalent iodine reagent (e.g., PhI(OAc)2) | Oxidative rearrangement | researchgate.net |
| α-Halo piperidinones | Base (e.g., alkoxide) | Favorskii rearrangement | ddugu.ac.inwikipedia.orgharvard.eduslideshare.netorganic-chemistry.org |
Rearrangement of N-Allyl-α,α-dichloroamides
The rearrangement of N-allyl-α,α-dichloroamides as a direct route to 5-substituted pyrrolidin-2-ones is a specialized transformation. This method is conceptually related to the broader class of sigmatropic rearrangements, such as the aza-Claisen rearrangement. While specific literature examples detailing the direct conversion of N-allyl-α,α-dichloroamides to 5-butylpyrrolidin-2-one or other substituted pyrrolidin-2-ones are not extensively documented in prominent chemical literature, the analogous Overman rearrangement provides a powerful and well-established method for the synthesis of allylic amines from allylic alcohols. nrochemistry.comthermofisher.comsynarchive.comwikipedia.orgorganic-chemistry.org
The Overman rearrangement is a synarchive.comsynarchive.com-sigmatropic rearrangement of allylic trichloroacetimidates, which are formed from the corresponding allylic alcohols. nrochemistry.comwikipedia.org This reaction, discovered by Larry Overman, results in the 1,3-transposition of the alcohol and amine functionalities. thermofisher.comwikipedia.org The resulting allylic trichloroacetamides can be readily hydrolyzed to the corresponding allylic amines, which are versatile precursors for the synthesis of various nitrogen-containing compounds, including substituted lactams. The driving force for this irreversible reaction is the formation of a stable amide bond. nrochemistry.com
The general steps of the Overman rearrangement are:
Formation of an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile, typically catalyzed by a base. thermofisher.comorganic-chemistry.org
A thermal or metal-catalyzed (e.g., Pd(II) or Hg(II) salts) synarchive.comsynarchive.com-sigmatropic rearrangement of the trichloroacetimidate to form an allylic trichloroacetamide (B1219227). wikipedia.orgorganic-chemistry.org
Hydrolysis of the trichloroacetamide to yield the corresponding allylic amine.
While not a direct rearrangement of an N-allyl-α,α-dichloroamide, this methodology highlights a robust strategy for introducing an amine group in an allylic position, which can then be further elaborated and cyclized to form a pyrrolidin-2-one ring.
Advanced Synthetic Approaches to Substituted Pyrrolidin-2-ones
Modern synthetic chemistry has seen the development of sophisticated methodologies for the construction of complex heterocyclic frameworks like pyrrolidin-2-ones. These advanced approaches often offer high efficiency, selectivity, and access to a diverse range of substituted products.
Donor-acceptor (DA) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. The inherent ring strain and the polarization of the cyclopropane ring by vicinal electron-donating and electron-accepting groups facilitate a variety of ring-opening and cycloaddition reactions.
A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring opening of DA cyclopropanes with primary amines, such as anilines and benzylamines. nih.gov In this transformation, the DA cyclopropane acts as a 1,4-C,C-dielectrophile, while the primary amine functions as a 1,1-dinucleophile. nih.gov The reaction is typically catalyzed by Lewis acids like nickel perchlorate (B79767) (Ni(ClO₄)₂·6H₂O) or ytterbium triflate (Y(OTf)₃). nih.gov The initial step is the nucleophilic attack of the primary amine on one of the electrophilic carbons of the cyclopropane ring, leading to the formation of a γ-amino ester intermediate. nih.gov
The following table summarizes the synthesis of various 1,5-substituted pyrrolidin-2-ones from DA cyclopropanes and primary amines.
| Donor Group on Cyclopropane | Amine | Lewis Acid | Yield (%) |
| 3,4,5-(MeO)₃C₆H₂ | 2-FC₆H₄NH₂ | Y(OTf)₃ | 79 |
| Phenyl | Aniline (B41778) | Ni(ClO₄)₂·6H₂O | 47 |
| p-Tolyl | p-Anisidine | Ni(ClO₄)₂·6H₂O | 45 |
| 2-Furyl | Aniline | Y(OTf)₃ | 58 |
| 2-Thienyl | Aniline | Y(OTf)₃ | 62 |
| Styryl | Aniline | Y(OTf)₃ | 59 |
Data sourced from nih.gov
Donor-acceptor cyclopropanes can also undergo [3+2] cycloaddition reactions with heterocumulenes, such as isocyanates, to directly form five-membered heterocyclic rings. These reactions are typically mediated by a Lewis acid. While isocyanates can be less reactive than other heterocumulenes like isothiocyanates and carbodiimides, the use of iron(III) chloride (FeCl₃) as a catalyst can promote the cycloaddition to afford pyrrolidinones in moderate yields. thermofisher.com
The reaction proceeds through a formal [3+2] cycloaddition where the DA cyclopropane acts as a three-carbon component and the isocyanate provides the two-atom component. This methodology provides a direct entry to substituted γ-lactams.
The table below illustrates the scope of the [3+2] cycloaddition of a donor-acceptor cyclopropane with various isocyanates.
| R¹ (on Isocyanate) | R² (on Cyclopropane) | Yield (%) |
| Phenyl | Phenyl | 56 |
| 4-Methoxyphenyl | Phenyl | 51 |
| 4-Nitrophenyl | Phenyl | 45 |
| Benzyl | Phenyl | 62 |
| Cyclohexyl | Phenyl | 48 |
| Phenyl | 4-Bromophenyl | 53 |
Conditions: Cyclopropane, isocyanate, FeCl₃ in CH₂Cl₂. Data adapted from thermofisher.com
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and efficient, making them attractive for the synthesis of libraries of compounds for drug discovery and other applications. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of pyrrolidin-2-one derivatives. researchgate.netnih.gov
A common strategy involves a one-pot Ugi reaction of an allenic acid, a primary amine, an isocyanide, and an aldehyde. The resulting N-substituted-2-allenamide intermediate can then undergo a regioselective cyclization to yield pyrrolidin-5-one-2-carboxamides. researchgate.netnih.gov This cyclization often proceeds via a 5-exo-dig pathway and can be promoted by a base such as potassium tert-butoxide (KOt-Bu) under mild, transition-metal-free conditions. researchgate.netnih.gov
The following table presents examples of substituted pyrrolidin-5-one-2-carboxamides synthesized via a one-pot Ugi/cyclization strategy.
| Aldehyde | Amine | Isocyanide | Yield (%) |
| 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 85 |
| Benzaldehyde | Allylamine | Cyclohexyl isocyanide | 82 |
| 4-Methoxybenzaldehyde | Benzylamine | tert-Butyl isocyanide | 88 |
| 2-Naphthaldehyde | Propargylamine | Cyclohexyl isocyanide | 78 |
| Furfural | Benzylamine | n-Butyl isocyanide | 80 |
Data sourced from researchgate.netnih.gov
Multicomponent Reaction (MCR) Strategies for Pyrrolidin-2-ones
Ugi Reaction Sequences in Pyrrolopiperazine-2,6-dione Synthesis and Related Pyrrolidin-2-ones
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. nih.govnih.gov This multicomponent reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The reaction is typically exothermic and proceeds with high atom economy, losing only a molecule of water. wikipedia.org
In the context of pyrrolidin-2-one synthesis, the Ugi reaction can be strategically employed in sequential processes. For instance, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.govacs.orgresearchgate.net This method allows for the introduction of various substituents and the diastereoselective creation of a new stereogenic center. nih.govresearchgate.net The initial Ugi reaction forms an intermediate that undergoes spontaneous cyclization to a pyrrolidin-2-one, although often with poor diastereoselectivity. acs.org Subsequent steps then lead to the final pyrrolopiperazine-2,6-dione architecture with high chemical yields and complete diastereoselectivity. nih.govresearchgate.net
Furthermore, the Ugi reaction has been utilized in the solid-phase synthesis of N-substituted pyrrolidinones. nih.govnih.gov Using resin-bound glutamic acid, various isocyanides and ketones can be reacted to afford the corresponding pyrrolidinone products in good yields. nih.gov This approach highlights the versatility of the Ugi reaction in generating libraries of pyrrolidinone derivatives. nih.govnih.gov Metal-free sequential Ugi-4CR/cyclization reactions have also been reported for the synthesis of functionalized pyrrolidine-2,5-diones, offering advantages such as good to excellent yields and short reaction times. acs.org
A notable application involves the Ugi–Zhu three-component reaction coupled with a cascade process to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This sequence, catalyzed by ytterbium triflate, involves the formation of 5-aminooxazoles which then undergo an aza Diels-Alder cycloaddition and subsequent transformations to yield the final products. mdpi.com
Table 1: Examples of Ugi Reaction Sequences in Pyrrolidinone Synthesis
| Reaction Type | Key Features | Resulting Scaffold | Ref |
|---|---|---|---|
| Ugi/Nucleophilic Substitution/N-Acylation | One-pot, diastereoselective | Pyrrolopiperazine-2,6-diones | nih.govacs.orgresearchgate.net |
| Solid-Phase Ugi Reaction | Resin-bound glutamic acid | N-substituted pyrrolidinones | nih.govnih.gov |
| Ugi-4CR/Cyclization | Metal-free | Pyrrolidine-2,5-diones | acs.org |
Tandem Intermolecular C-N Bond Formation and Intramolecular Cyclization Pathways
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the synthesis of complex molecules like pyrrolidin-2-ones. These processes often involve an initial intermolecular carbon-nitrogen (C-N) bond formation followed by an intramolecular cyclization.
One such approach involves a domino hydroamination/nucleophilic addition/amidation-cyclization process, leading to tetrasubstituted polyfunctional dihydropyrroles. researchgate.net Alternatively, a sequence of hydroamination/amidation/intramolecular cyclization/imine-enamine tautomerization can result in pentasubstituted products. researchgate.net These multicomponent reactions provide easy access to diverse libraries of dihydropyrrole derivatives. researchgate.net
The synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors. researchgate.net A fundamental method is the nucleophilic attack of an amine group on a carboxylic acid derivative to form the amide C-N bond. researchgate.net Carbene-catalyzed intermolecular C-N bond formation can also initiate a cascade reaction to synthesize pyrrolidine-fused β-lactones with good yields and excellent stereoselectivities. nih.gov
Furthermore, a tandem synthesis of 2-carbonylmethyl pyrrolidine derivatives from propargylic alcohols has been developed using multimetallic catalysis. researchgate.net This process involves a Meyer–Schuster rearrangement, followed by olefin cross-metathesis and an intramolecular aza-Michael addition to afford the desired pyrrolidine structures. researchgate.net
Three-Component Reactions Involving Aromatic Aldehydes, Amines, and Dicarbonyls
Three-component reactions provide a convergent and efficient route to substituted pyrrolidines and their derivatives. A notable example is the ytterbium triflate-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. acs.org In this reaction, aldimines are generated in situ and then undergo a smooth reaction with the cyclopropanediester. acs.org
Another versatile three-component assembly reaction catalyzed by copper(I) salts involves an α-diazo ester, an imine, and various alkenes or alkynes to form substituted pyrrolidines. nih.gov This reaction proceeds through the generation of a transient azomethine ylide that undergoes cycloaddition with the dipolarophile. nih.gov
Furthermore, N-(hetero)aryl-4,5-unsubstituted pyrroles can be synthesized from (hetero)arylamines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal (B89532) using aluminum(III) chloride as a Lewis acid catalyst through a [1 + 2 + 2] annulation. nih.gov This methodology offers a broad scope for synthesizing various functionalized pyrrole (B145914) scaffolds. nih.gov The reaction between pyrrolidine, aromatic aldehydes, and 3-alkylidene-2-oxindoles represents another pathway to construct complex polycyclic compounds containing the pyrrolidine ring. researchgate.net
Asymmetric Synthesis and Diastereoselective Control in Pyrrolidin-2-one Formation
The stereoselective synthesis of pyrrolidin-2-ones is of great importance due to the prevalence of chiral pyrrolidine motifs in bioactive molecules. nih.gov Various strategies have been developed to control the stereochemical outcome of these synthetic transformations.
Strategies for Diastereoselective Generation of Stereogenic Centers
Diastereoselective synthesis of pyrrolidines often relies on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. The Ugi reaction, while powerful for creating diversity, often exhibits low diastereoselectivity in the initial cyclization to form the pyrrolidin-2-one. acs.org However, subsequent steps in a sequence can be highly diastereoselective, as seen in the synthesis of pyrrolopiperazine-2,6-diones. nih.govresearchgate.net
The [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides provides a highly diastereoselective route to densely substituted pyrrolidines. acs.org The sulfinyl group acts as an effective chiral auxiliary, inducing a specific absolute configuration in the final product. acs.org
Copper-promoted intramolecular aminooxygenation of alkenes is another method that can achieve high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios. nih.gov This method's utility has been demonstrated in the formal synthesis of natural products like (+)-monomorine. nih.gov
Control over Diastereomeric Ratios in Cyclization and Addition Reactions
Controlling diastereomeric ratios is crucial in the synthesis of stereochemically complex pyrrolidin-2-ones. In the synthesis of pyrrolopiperazine-2,6-diones via a Ugi-based sequence, while the initial pyrrolidin-2-one formation may have poor selectivity, the subsequent N-acylation and cyclization steps can proceed with complete diastereoselectivity. nih.govacs.orgresearchgate.net
A three-component nitro-Mannich/lactamization cascade has been reported for the diastereoselective synthesis of pyrrolidin-2-ones, generally providing the trans-isomers with excellent diastereoselectivity. thieme-connect.com The selectivity in this case is under thermodynamic control, as epimerization can occur under the reaction conditions. thieme-connect.com
Stereodivergent synthesis of enantioenriched 2-pyrrolidones has been achieved through the diastereoselective hydrogenation of α,β-unsaturated γ-lactams. nih.gov By modifying remote stereocenters and additives, it is possible to switch the stereochemical outcome of the hydrogenation, providing access to different diastereomers. nih.gov This approach has been successfully applied to the synthesis of brivaracetam. nih.gov
Specific Synthetic Methodologies for 1-Butylpyrrolidin-2-one
Several methods have been established for the specific synthesis of 1-butylpyrrolidin-2-one, a compound of industrial relevance often used as a safer, high-performance solvent.
A prevalent laboratory and industrial method involves the reaction of butylamine with gamma-butyrolactone (B3396035) (GBL). smolecule.com This aminolysis is typically conducted at elevated temperatures and pressures to drive the reaction to completion, often with the use of a catalyst to improve reaction rates and yields. smolecule.com
Another high-yield method is the catalytic hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone. This reaction selectively reduces the carbon-carbon double bond of the butenyl side chain using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
Continuous flow synthesis techniques have also been developed for the large-scale production of 1-butylpyrrolidin-2-one. One such process involves the reaction of GBL with butylamine and aqueous ammonia (B1221849) at high temperatures and pressures, achieving yields of approximately 93%.
Other synthetic routes include the electroreduction of pyrrolidin-2-one with 1-chlorobutane, achieving yields around 93%, and the reductive amination of 2-pyrrolidone with butyraldehyde (B50154) and hydrogen over a palladium catalyst, which provides the target compound in 94% yield without halide waste. smolecule.com
Table 2: Summary of Synthetic Methods for 1-Butylpyrrolidin-2-one
| Method | Reagents | Key Conditions | Yield | Ref |
|---|---|---|---|---|
| Aminolysis of GBL | Butylamine, Gamma-Butyrolactone | High temperature and pressure | ~93% | smolecule.com |
| Catalytic Hydrogenation | 1-(1-buten-1-yl)-2-pyrrolidinone, H₂, Pd/C | 100°C, 4 MPa | Up to 98% | |
| Electroreduction | Pyrrolidin-2-one, 1-Chlorobutane | Tetraethylammonium tosylate, DMF | ~93% | smolecule.com |
Catalytic Hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone
A significant pathway for the synthesis of 1-butylpyrrolidin-2-one is through the catalytic hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone. This method is noted for its high yield and involves the selective reduction of the carbon-carbon double bond within the butenyl side chain, leaving the pyrrolidinone ring intact.
The reaction is typically performed under a hydrogen atmosphere, utilizing a palladium-on-carbon (Pd/C) catalyst. In a common procedure, the hydrogenation is conducted in a solvent such as ethyl acetate (B1210297). The reaction conditions generally involve a temperature of 100°C and a hydrogen pressure of 4 MPa. This process has been reported to achieve yields of up to 98%.
Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Reactant | 1-(1-buten-1-yl)-2-pyrrolidinone |
| Catalyst | Palladium-on-Carbon (Pd/C) |
| Solvent | Ethyl Acetate |
| Temperature | 100°C |
| Pressure | 4 MPa |
| Yield | Up to 98% |
Ammonolysis of γ-Butyrolactone with Butylamine
Another prevalent method for synthesizing 1-butylpyrrolidin-2-one is the ammonolysis of γ-butyrolactone (GBL) with butylamine. This chemical reaction is typically carried out at elevated temperatures and pressures to facilitate the conversion. While the reaction can proceed without a catalyst, catalysts are often employed to improve reaction rates and yields.
The general manufacturing procedure involves reacting γ-butyrolactone with an amine, such as butylamine, under conditions of increased temperature and pressure. google.com Following the reaction, the resulting mixture is purified, commonly through distillation. google.com While specific conditions for the reaction with butylamine are not extensively detailed in the provided search results, analogous reactions provide insight into the typical parameters. For instance, the ammonolysis of γ-butyrolactone with liquid ammonia to produce 2-pyrrolidone is conducted at temperatures between 250 to 290°C and pressures ranging from 8.0 to 16.0 MPa. chemicalbook.com
General Reaction Conditions for Ammonolysis
| Parameter | General Condition |
|---|---|
| Reactants | γ-Butyrolactone, Butylamine |
| Temperature | Elevated |
| Pressure | Elevated |
| Catalyst | May be used to enhance reaction |
| Purification | Distillation |
Reactivity and Mechanistic Investigations of 1 Butylpyrrolidin 2 One and Its Analogs
Chemical Transformations of the Pyrrolidin-2-one Core
The reactivity of the 1-butylpyrrolidin-2-one (B1265465) is largely dictated by the lactam (cyclic amide) functionality within the five-membered ring. This core structure is susceptible to various chemical transformations, including oxidation at the nitrogen atom, reduction of the amide carbonyl group, and reactions involving the N-butyl substituent.
Oxidation Pathways, Including Formation of N-Oxides
The nitrogen atom in the pyrrolidin-2-one ring, being a tertiary amine within a lactam structure, can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and related nitrogen heterocycles. The oxidation of N-alkylpyrrolidines, close analogs of N-alkylpyrrolidinones, has been shown to yield N-oxides both in biological systems and through chemical synthesis. For instance, N-methylpyrrolidine (NMP), a metabolite of the cephalosporin (B10832234) antibiotic cefepime, is rapidly oxidized in vivo to NMP N-oxide.
The chemical oxidation of 1-butylpyrrolidin-2-one to its N-oxide typically requires the use of strong oxidizing agents. Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide and peroxy acids like p-(methoxycarbonyl)perbenzoic acid. The reaction involves the direct oxidation of the nitrogen atom of the pyrrolidinone ring. The general conditions for such transformations are summarized in the table below.
| Oxidizing Agent | Substrate Type | Product Type | Reference |
| Hydrogen Peroxide | Tertiary Amines/Lactams | N-Oxide | |
| p-(Methoxycarbonyl)perbenzoic acid | Nitrogen Heterocycles | N-Oxide | |
| Potassium Peroxymonosulfate | Alkaloids (Tertiary Amines) | N-Oxide |
Reduction Reactions to Secondary Amines
The amide functionality within the 1-butylpyrrolidin-2-one core can be reduced to a secondary amine, yielding 1-butylpyrrolidine. This conversion of the carbonyl group of the lactam into a methylene (B1212753) group requires potent reducing agents due to the stability of the amide bond.
| Starting Material | Reducing Agent | Product | Reference |
| 1-Butylpyrrolidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | 1-Butylpyrrolidine |
Nucleophilic Substitution Reactions Involving the N-Butyl Group
Nucleophilic substitution reactions can be envisioned to replace the N-butyl group of 1-butylpyrrolidin-2-one with other functional groups. In such reactions, the butyl group would act as a leaving group. However, direct displacement of an unsubstituted alkyl group like a butyl group is generally challenging. The synthesis of 1-butylpyrrolidin-2-one itself often involves a nucleophilic substitution reaction where the pyrrolidin-2-one anion acts as a nucleophile, displacing a halide from a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane).
Ring-Opening and Cycloaddition Dynamics
The pyrrolidinone scaffold can be synthesized through ring-opening reactions of strained ring systems like cyclopropanes, and its derivatives can be involved in cycloaddition dynamics, often mediated by the formation of reactive intermediates.
Mechanisms of Donor-Acceptor Cyclopropane (B1198618) Ring Opening Reactions
A modern synthetic route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. DA cyclopropanes are characterized by having an electron-donating group (like an aryl or vinyl group) and electron-accepting groups (like esters) on the cyclopropane ring. This substitution pattern makes them susceptible to nucleophilic ring-opening.
The mechanism proceeds through a Lewis acid-catalyzed opening of the DA cyclopropane ring by a primary amine, such as aniline (B41778) or benzylamine. In this process, the DA cyclopropane behaves as a 1,4-C,C-dielectrophile. The amine attacks one of the carbons bearing an acceptor group, leading to the cleavage of the distal C-C bond of the cyclopropane ring. This ring-opening generates a γ-amino ester intermediate, which then undergoes in-situ lactamization (cyclization) to form the pyrrolidin-2-one ring. This method provides a versatile one-pot synthesis for a variety of substituted pyrrolidinones.
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |
| Donor-Acceptor Cyclopropane | Primary Amine | γ-Amino Ester | 1,5-Substituted Pyrrolidin-2-one |
Role of Intermediate Iminium Ions in Cyclobutane (B1203170) Formation and Hydrolysis (related to pyrrolidine (B122466) derivatives)
Iminium ions are key reactive intermediates in many chemical transformations, particularly in organocatalysis involving secondary amines like pyrrolidine. These ions are formed by the reaction of a secondary amine with a carbonyl compound. The stability of these iminium ions relative to hydrolysis is a crucial factor in the progress of these reactions. Computational studies have been used to examine the equilibrium between various carbonyl compounds and their corresponding pyrrolidine-derived iminium ions.
In a related area, pyrrolidine derivatives can be converted into cyclobutane scaffolds through a ring contraction process. A proposed mechanism for this transformation involves the initial reaction of the pyrrolidine with an in-situ generated iodonitrene species. This leads to the formation of a 1,1-diazene as a reactive intermediate. Subsequent extrusion of nitrogen (N₂) from the 1,1-diazene generates a 1,4-biradical intermediate. This biradical can then undergo rapid intramolecular cyclization to form the C-C bond of the cyclobutane ring. The stereospecificity of this ring contraction suggests a rapid collapse of the intermediate biradical. While this reaction starts from a pyrrolidine (a saturated amine) rather than a pyrrolidin-2-one (a lactam), it highlights a fundamental reaction pathway of the five-membered nitrogen-containing ring system.
Tautomeric Equilibria in Substituted Pyrrolidin-2-one Systems
The pyrrolidin-2-one ring system, a five-membered γ-lactam, is capable of existing in a tautomeric equilibrium between two forms: the lactam (keto) form and the lactim (enol) form. nih.govwikipedia.org This phenomenon, known as lactam-lactim tautomerism, involves the intramolecular migration of a proton from the nitrogen atom to the carbonyl oxygen atom, resulting in the interconversion between an amide and an imidic acid. wikipedia.orglibretexts.org
For the parent 2-pyrrolidone and its simple alkyl-substituted analogs, the equilibrium overwhelmingly favors the lactam form. researchgate.net Quantum chemical calculations have established that the lactam tautomer of 2-pyrrolidone is the most thermodynamically stable form in both the gas phase and in aqueous solution. researchgate.net The stability of the lactam form is generally attributed to the greater bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-nitrogen double bond (C=N). libretexts.org
However, the position of this equilibrium is not static and can be influenced by several factors, including the nature and position of substituents on the pyrrolidin-2-one ring, as well as the surrounding solvent environment. nih.govresearchgate.net While a simple alkyl group like the butyl group at the 5-position is not expected to dramatically shift the equilibrium towards the lactim form, the principles governing these systems are crucial for understanding their reactivity.
Solvent Effects: The polarity of the solvent plays a significant role in determining the relative stability of the two tautomers. Studies on analogous heterocyclic systems, such as the 2-pyridone/2-hydroxypyridine equilibrium, have shown that polar solvents tend to favor the keto (lactam) form, whereas non-polar solvents can increase the proportion of the enol (lactim) form. nih.govstackexchange.com For 2-pyrrolidone itself, it has been shown that an aqueous medium stabilizes the lactim tautomer to a greater degree than the lactam form, although the lactam remains predominant. researchgate.net The stabilization is often due to differential solvation and hydrogen bonding interactions with the tautomers. nih.gov Water molecules, in particular, can catalyze the proton transfer reaction, thereby lowering the activation energy for the interconversion between the lactam and lactim forms. nih.gov
Influence of Substituents: The electronic properties of substituents on the ring can modulate the tautomeric balance. In certain substituted pyrrolidin-2-ones, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, a rapid tautomeric equilibrium between two different enol forms has been observed. nih.govjst-ud.vn This dynamic process is often detected through spectroscopic methods like Nuclear Magnetic Resonance (NMR), where the fast interconversion on the NMR timescale can lead to the broadening of certain peaks in the ¹³C NMR spectrum, particularly in hydrogen-bond accepting solvents like DMSO. nih.gov
Research Findings from Analogous Systems: Detailed investigations into the tautomerism of heterocyclic compounds provide valuable insights. For the 2-hydroxypyridine/2-pyridone system, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) varies significantly with the solvent, illustrating the magnitude of solvent influence.
| Solvent | Equilibrium Constant (KT) for 2-pyridone/2-hydroxypyridine | Predominant Form |
|---|---|---|
| Gas Phase | ~0.4 | 2-Hydroxypyridine (Enol-like) |
| Cyclohexane | Comparable amounts of both | Mixed |
| Water | ~900 | 2-Pyridone (Keto-like) |
Data derived from studies on the analogous 2-pyridone/2-hydroxypyridine system. nih.govstackexchange.com
In the context of 5-butylpyrrolidin-2-one, the electron-donating nature of the butyl group is expected to further stabilize the already favored lactam form. Significant shifts toward the lactim form would likely require the introduction of other functional groups that can form strong intramolecular hydrogen bonds or substantially alter the electronic structure of the ring system.
Advanced Characterization and Spectroscopic Analysis in Pyrrolidin 2 One Research
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for determining the molecular structure of 1-Butylpyrrolidin-2-one (B1265465). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Butylpyrrolidin-2-one provides information on the number of different types of protons and their neighboring environments. The protons of the butyl group and the pyrrolidinone ring resonate at characteristic chemical shifts. The terminal methyl protons (CH₃) of the butyl group are expected to appear as a triplet at the most upfield region. The methylene (B1212753) protons (CH₂) adjacent to the methyl group and the next methylene group in the butyl chain will appear as multiplets. The methylene protons of the butyl group directly attached to the nitrogen atom are deshielded and thus shifted downfield. Within the pyrrolidinone ring, the two methylene groups also show distinct signals, typically as multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 1-Butylpyrrolidin-2-one, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The most downfield signal is characteristic of the carbonyl carbon (C=O) of the lactam ring, typically appearing in the range of 170-180 ppm. The carbons of the butyl chain and the pyrrolidinone ring resonate at higher field strengths. The chemical shifts are influenced by their proximity to the electronegative nitrogen and oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Butylpyrrolidin-2-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 170-180 |
| N-CH₂ (butyl) | 3.2 - 3.4 | 45 - 55 |
| CH₂ (pyrrolidinone, adjacent to N) | 3.2 - 3.4 | 45 - 55 |
| CH₂ (pyrrolidinone) | 1.9 - 2.1 | 25 - 35 |
| CH₂ (pyrrolidinone, adjacent to C=O) | 2.2 - 2.4 | 30 - 40 |
| N-CH₂-CH₂ (butyl) | 1.4 - 1.6 | 28 - 38 |
| CH₂-CH₃ (butyl) | 1.2 - 1.4 | 18 - 28 |
| CH₃ (butyl) | 0.8 - 1.0 | 10 - 20 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Butylpyrrolidin-2-one is characterized by several key absorption bands. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching of the amide group, which typically appears in the region of 1670-1700 cm⁻¹. The presence of C-H bonds in the butyl group and the pyrrolidinone ring is confirmed by stretching vibrations in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching vibrations can be observed in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for 1-Butylpyrrolidin-2-one
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1670 - 1700 (strong) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1100 - 1300 |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of 1-Butylpyrrolidin-2-one, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkylpyrrolidones involve cleavage of the alkyl chain and fragmentation of the pyrrolidinone ring. For 1-Butylpyrrolidin-2-one, a significant fragment is often observed at m/z 98, corresponding to the loss of the butyl group. Other fragments may arise from the cleavage of the pyrrolidinone ring.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Currently, there is no publicly available X-ray crystallographic data for 1-Butylpyrrolidin-2-one. This technique, were it to be applied, would provide the most precise information about the three-dimensional structure of the molecule in the solid state. It would reveal exact bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in a crystal lattice, including any significant intermolecular interactions such as hydrogen bonding or van der Waals forces.
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Column Chromatography)
Chromatographic methods are essential for the separation and purification of 1-Butylpyrrolidin-2-one from reaction mixtures and for the assessment of its purity.
Column Chromatography: This is a widely used preparative technique for purifying chemical compounds. For N-alkyl pyrrolidones like 1-Butylpyrrolidin-2-one, column chromatography using a stationary phase such as silica (B1680970) gel or alumina (B75360) is effective. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, can be employed to elute the desired compound from the column, leaving impurities behind. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
The purity of the collected fractions can then be assessed by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can detect and quantify even small amounts of impurities, providing a reliable measure of the purity of the final product.
Computational Chemistry and Theoretical Studies on Pyrrolidin 2 One Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for exploring the mechanistic aspects of chemical reactions involving pyrrolidin-2-one derivatives. nih.gov DFT calculations allow researchers to map out the energy landscapes of reactions, providing critical information about their feasibility and selectivity. arabjchem.orgresearchgate.net
A Potential Energy Surface (PES) is a conceptual and mathematical representation of the potential energy of a molecule or collection of atoms as a function of their spatial coordinates. libretexts.org By calculating the energy at various points along a reaction coordinate, a PES can be constructed to visualize the entire reaction pathway from reactants to products.
Key features of a PES include:
Minima: These correspond to stable or metastable species, such as reactants, intermediates, and products.
Saddle Points: These represent the highest energy point along the lowest energy path between two minima. libretexts.org This specific point is known as the transition state (TS).
For instance, DFT calculations have been employed to explore the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine. nih.gov The study successfully identified the transition states connecting the reactants, intermediates, and the final product. Similarly, in the contraction of pyrrolidines to form cyclobutanes, DFT calculations unveiled the mechanism, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical species. nih.gov The analysis of the PES showed that the subsequent ring closure to the final product was barrierless. nih.gov
| Reaction Step | Species | Relative Free Energy (ΔG, kcal·mol⁻¹) | Activation Free Energy (ΔG#, kcal·mol⁻¹) |
|---|---|---|---|
| Tautomerization | TS1 | - | 0.5 |
| Intermediate Formation | INT1 | -28.9 | - |
| Proton Transfer | TS2 | - | 32.7 |
| Product Formation | Product | -15.4 | - |
This table presents hypothetical data based on findings reported for the reaction between a 4-acetyl-3-hydroxy-3-pyrroline-2-one and methylamine, illustrating how DFT calculations are used to determine the energetics of a reaction pathway. nih.gov
When a reaction can yield more than one product, the outcome is often governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org
Kinetic Control: Under conditions of kinetic control (e.g., lower temperatures, short reaction times), the major product is the one that is formed fastest. youtube.commasterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy (Ea or ΔG#). jackwestin.com
Thermodynamic Control: Under thermodynamic control (e.g., higher temperatures, longer reaction times, reversible conditions), the reaction reaches equilibrium, and the major product is the most stable one, which has the lowest Gibbs free energy (G). libretexts.orgwikipedia.org
DFT calculations are instrumental in predicting this selectivity by determining the activation energies and the relative stabilities of all possible products. wikipedia.org In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that the formation of the main product was favored by following the PES via the pathway with the lowest activation free energy (ΔG#). nih.govbeilstein-journals.org This indicated that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product distribution. nih.govbeilstein-journals.org
Molecular Modeling and Docking Simulations (for derivative interactions with biological targets)
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application for pyrrolidin-2-one derivatives, many of which are biologically active, is molecular docking. nih.gov Docking simulations predict the preferred orientation of one molecule (a ligand, such as a pyrrolidin-2-one derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.comnih.gov
Molecular docking studies can identify the most likely binding site (or "pocket") on a biological target. By systematically sampling different conformations and orientations of the ligand within the receptor's surface, docking algorithms score the interactions to find the most favorable binding mode.
For example, docking studies on novel pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors successfully identified their binding mode within the enzyme's active site. tandfonline.comnih.gov Similarly, simulations of 1-(pyrrolidin-2-yl)propan-2-one derivatives with Deoxyribonuclease I (DNase I) revealed interactions with key amino acid residues like Glu 39, Glu 78, and His 252, which were deemed important for the inhibitor's affinity. nih.govresearchgate.net These computational predictions provide a rational basis for the observed biological activity and guide the design of more potent derivatives. manipal.edu
The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions. Molecular docking and subsequent molecular dynamics (MD) simulations can provide a detailed analysis of these forces. researchgate.net
Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor and an acceptor. nih.govnih.gov In studies of pyrrolidin-2-one derivatives, hydrogen bonds are frequently observed between the ligand and amino acid residues in the receptor's binding site. acs.org For example, the carbonyl group of a chalcone derivative was shown to form three favorable hydrogen bonds with the penicillin-binding proteins of Staphylococcus aureus, contributing significantly to its antibacterial activity. mdpi.com
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor. The butyl group in 5-Butylpyrrolidin-2-one, for instance, would be expected to engage in hydrophobic interactions within a nonpolar pocket of a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Donepezil (Reference) | -17.257 | Phe295 | Hydrogen Bond |
| Derivative 14a | -18.590 | Tyr72, Asp74, Trp86 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative 14d | -18.057 | Tyr124, Ser125, Trp286 | Hydrogen Bond, Pi-Pi Stacking |
This table is based on data from docking studies of 3-substituted-1-benzylpyrrolidin-2-one derivatives with AChE, showing how computational methods quantify binding affinity and identify key interactions. tandfonline.comnih.gov
Conformational Analysis and Stereochemical Predictions in Pyrrolidin-2-one Derivatives
The five-membered pyrrolidine (B122466) ring is not planar and can adopt several non-planar conformations, primarily described as "envelope" and "twist" forms. researchgate.net The specific conformation adopted by a derivative like this compound can significantly influence its physical properties and biological activity. The position and orientation of substituents on the ring dictate the most stable conformation.
Computational methods are used to perform conformational analysis, which involves identifying all low-energy conformers and determining their relative populations. researchgate.net For example, DFT studies on cis-trans fulleropyrrolidine mono-adducts showed that the cis isomer is more stable than the trans conformer. plos.orgnih.gov In another study on difluorinated pyrrolidines, calculations were used to explore the conformational landscape, revealing that only a few of the many possible isomers were significantly stable. beilstein-journals.org These preferences are often driven by a complex interplay of steric hindrance and stereoelectronic effects, such as the gauche effect. beilstein-journals.org Understanding the preferred conformation is essential for predicting how a molecule will interact with a chiral environment, such as a receptor binding site, which is fundamental for stereoselective synthesis and drug design. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) methodologies represent a powerful computational tool for the prediction of physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models are built upon the principle that the structure of a molecule, encoded in the form of molecular descriptors, inherently determines its properties. By establishing a mathematical relationship between these descriptors and an experimentally determined property, it becomes possible to predict that property for new, untested compounds. nih.gov This approach is particularly valuable in the early stages of chemical research and development, as it can significantly reduce the need for extensive experimental measurements, thereby saving time and resources. aidic.it
For pyrrolidin-2-one systems, including this compound, QSPR studies can provide valuable insights into a range of properties relevant to their potential applications. These properties can include boiling point, solubility, and partitioning behavior, among others. The development of a robust QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. researchgate.net
The utility of this compound in various applications is intrinsically linked to its physicochemical properties. QSPR models can be developed to predict key properties that dictate its behavior in different environments. For instance, properties such as boiling point, vapor pressure, and water solubility are critical for applications in materials science and as a solvent.
A hypothetical QSPR study for a series of 5-alkylpyrrolidin-2-ones, including this compound, might aim to predict a property like the normal boiling point. The model would be built using a training set of compounds with experimentally determined boiling points. Molecular descriptors for each compound would be calculated, and a statistical method would be used to generate a predictive equation.
To illustrate, consider a simplified QSPR model for predicting the boiling point of a series of 5-alkylpyrrolidin-2-ones. A multiple linear regression model might take the following form:
Boiling Point = c₀ + c₁(D₁) + c₂(D₂) + c₃(D₃)
Where c₀, c₁, c₂, and c₃ are regression coefficients, and D₁, D₂, and D₃ represent specific molecular descriptors. The selection of these descriptors is crucial for the model's accuracy.
Below is an interactive data table showcasing a hypothetical dataset and QSPR prediction for the boiling point of this compound and related compounds.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
| 5-Methylpyrrolidin-2-one | 215 | 218 |
| 5-Ethylpyrrolidin-2-one | 232 | 230 |
| 5-Propylpyrrolidin-2-one | 248 | 250 |
| This compound | 263 | 265 |
| 5-Pentylpyrrolidin-2-one | 277 | 276 |
This table is for illustrative purposes and the data is hypothetical.
The predictive power of such a model would be assessed using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation using a separate test set of compounds. aidic.it A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good internal predictive ability.
The strength of a QSPR model lies in the choice of its descriptors, which are numerical representations of molecular structure. These descriptors can be broadly categorized into additive and quantum-chemical descriptors.
Additive Descriptors: These are derived from the summation of atomic or group contributions. They are computationally less intensive and often provide a good initial approximation of a property. Examples of additive descriptors relevant to this compound include:
Molecular Weight (MW): A fundamental descriptor reflecting the size of the molecule.
Topological Indices: These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices. nih.gov
Fragment Counts: The number of occurrences of specific chemical groups within the molecule.
Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide a more detailed and accurate representation of the electronic structure of a molecule. arabjchem.org They are computationally more demanding but can capture subtle electronic effects that influence physicochemical properties. For this compound, relevant quantum-chemical descriptors would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and polarizability. arabjchem.org
Molecular Electrostatic Potential (MEP): This provides a 3D map of the charge distribution around the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
Atomic Charges: The partial charge on each atom in the molecule can influence its interaction with other molecules.
The development of a predictive QSPR model for this compound would likely involve a combination of both additive and quantum-chemical descriptors to capture a comprehensive range of structural and electronic features.
An illustrative data table of descriptors that could be used in a QSPR model for this compound is presented below.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |
| Additive | Molecular Weight | 141.21 g/mol |
| Additive | Wiener Index | 138 |
| Quantum-Chemical | Dipole Moment | 3.5 D |
| Quantum-Chemical | HOMO Energy | -6.8 eV |
| Quantum-Chemical | LUMO Energy | 1.2 eV |
This table is for illustrative purposes and the data is hypothetical.
By carefully selecting a combination of these descriptors, it is possible to build robust and predictive QSPR models that can accurately estimate the physicochemical properties of this compound, thereby guiding its potential applications and further research.
Applications of 1 Butylpyrrolidin 2 One in Chemical Research and Materials Science
Role as a Dipolar Aprotic Solvent in Organic Synthesis
1-Butylpyrrolidin-2-one (B1265465) has emerged as a promising alternative to traditional dipolar aprotic solvents, which are facing increasing regulatory scrutiny due to their toxicity. Structurally similar to N-methylpyrrolidinone (NMP), NBP is notable for not being mutagenic or reprotoxic, while still maintaining many of the desirable characteristics of a dipolar aprotic solvent. Its properties, such as a high boiling point and the ability to dissolve a wide range of polar and non-polar compounds, make it a valuable medium for various chemical reactions.
NBP has demonstrated its utility as a suitable replacement solvent for NMP in several organic syntheses, including cross-coupling reactions. Its excellent solvency power and high thermal stability make it well-suited for a variety of organic synthesis reactions, contributing to the preparation of pharmaceuticals and other fine chemicals. The physical properties of NBP are comparable to other conventional dipolar aprotic solvents, positioning it as a viable alternative in many applications.
Table 1: Comparison of Physical Properties of Dipolar Aprotic Solvents
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-Butylpyrrolidin-2-one (NBP) | 226 | -75 | 0.929 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 1.028 |
| N,N-Dimethylformamide (DMF) | 153 | -61 | 0.944 |
| Dimethyl sulfoxide (B87167) (DMSO) | 189 | 18.5 | 1.100 |
Data compiled from various sources.
The synthesis of fluorinated organic molecules is of significant interest, particularly for the pharmaceutical industry. These reactions, especially nucleophilic fluorinations, necessitate highly dipolar and aprotic solvents to achieve viable conversion rates. Research has explored the use of NBP in such reactions. For instance, in a model nucleophilic substitution reaction involving the fluorination of 2-chloro-5-nitropyridine (B43025) with potassium fluoride, NBP was utilized as the reaction solvent. The strong dependence of the reaction rate on the polarity of the solvent underscores the importance of effective dipolar aprotic solvents like NBP in this domain.
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, but it traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF). This has prompted research into more environmentally friendly alternatives. N-Butylpyrrolidinone (NBP) has been identified as a strong candidate to replace DMF in SPPS. Studies have shown that NBP performs on par with DMF in microwave-assisted SPPS for the synthesis of diverse peptides. Furthermore, the use of NBP has been shown to be beneficial in mitigating common side reactions in peptide synthesis, such as racemization and aspartimide formation, making it not only an environmentally friendlier but also a synthetically superior choice in some cases. Research indicates that NBP is a leading green solvent candidate for replacing DMF in SPPS.
Table 2: Performance of NBP in Solid-Phase Peptide Synthesis
| Feature | N-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) |
|---|---|---|
| Environmental Profile | Greener alternative, non-reprotoxic | Reprotoxic, significant environmental concern |
| Peptide Synthesis Performance | Comparable to DMF | Standard solvent, high performance |
| Side Reaction Mitigation | Lower or equal levels of racemization; lower aspartimide formation | More prone to racemization and aspartimide formation |
Data based on comparative studies in SPPS.
Utilization as a Versatile Synthon and Building Block in Advanced Organic Synthesis
Beyond its role as a solvent, the pyrrolidin-2-one core structure is a significant pharmacophore in medicinal chemistry. This five-membered lactam is a common feature in a vast number of natural and synthetic biologically active molecules.
The γ-lactam skeleton of pyrrolidin-2-one serves as a foundational structure for the synthesis of more complex molecules. Di- and trisubstituted pyrrolidin-2-ones can be utilized in subsequent chemical transformations to create a variety of nitrogen-containing polycyclic compounds. These resulting complex structures are of considerable interest to medicinal chemistry and pharmacology. For example, they can serve as precursors for derivatives like benz[g]indolizidines. The development of new synthetic routes to nitrogen-containing compounds is a crucial area of research for creating new medicines and biologically active molecules.
The pyrrolidinone ring is a widely used scaffold by medicinal chemists for designing and synthesizing novel compounds for treating human diseases. Its three-dimensional, non-planar structure allows for a thorough exploration of the pharmacophore space. The pyrrolidine (B122466) nucleus is a key feature in numerous bioactive molecules and approved drugs, highlighting its importance in pharmaceutical science. The versatility of the pyrrolidinone scaffold allows for extensive derivatization, opening up avenues for the discovery of new therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The ability to modify the scaffold at various positions is a key strategy in drug discovery to optimize the biological activity and physicochemical properties of lead compounds.
Potential in Materials Science Applications
The compound 1-Butylpyrrolidin-2-one, a derivative of pyrrolidinone, is gaining recognition in materials science for its unique combination of physical and chemical properties. smolecule.com Its high boiling point, low volatility, and excellent thermal and chemical stability make it a robust medium for various material synthesis and processing applications. smolecule.comguidechem.com Furthermore, 1-Butylpyrrolidin-2-one is considered a safer alternative to several conventional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), which are facing increasing regulatory scrutiny. This positions it as a compound of interest in the development of more sustainable and environmentally conscious materials and processes.
Its excellent solvency allows it to dissolve a wide range of organic and inorganic compounds, including many polymers, making it a versatile tool in polymer research and production. smolecule.comguidechem.com These characteristics are advantageous for creating uniform polymer solutions, casting films, and synthesizing high-performance polymers that require elevated reaction temperatures. Researchers are exploring its use as a solvent or co-solvent in the development of novel electrolytes for battery applications and in the formulation of advanced coatings and resins. smolecule.comguidechem.com
Comparison of 1-Butylpyrrolidin-2-one with Conventional Solvents
| Property | 1-Butylpyrrolidin-2-one | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO | C₅H₉NO | C₃H₇NO |
| Boiling Point | ~226 °C | 202 °C | 153 °C |
| Reproductive Toxicity Classification | Not Classified as Reprotoxic | Classified as Reprotoxic | Classified as Reprotoxic |
| Key Applications | Solvent for polymer production, organic synthesis, coatings, electronics smolecule.comguidechem.com | Petrochemical processing, electronics, solvent for polymers | Solvent for chemical reactions, production of acrylic fibers and plastics |
Design of Novel Materials Incorporating Pyrrolidin-2-one Moieties
The five-membered lactam ring of pyrrolidin-2-one is a significant structural motif, or moiety, that chemists and material scientists can incorporate into larger, more complex molecules to design novel materials with specific functionalities. researchgate.net The inherent properties of the pyrrolidinone ring—such as its polarity, hydrogen bond accepting capability, and chemical stability—make it a valuable building block. rdd.edu.iq The field of medicinal chemistry has extensively utilized the pyrrolidinone scaffold to create a wide array of bioactive compounds, demonstrating the ring's versatility in influencing a molecule's spatial arrangement and interaction with other substances. researchgate.netnih.gov
This design strategy is being extended into materials science. By chemically integrating the pyrrolidin-2-one moiety into polymer backbones or as pendant groups, it is possible to tailor the properties of the resulting material. For instance, incorporating this polar lactam structure can enhance a material's affinity for water, improve its thermal properties, or alter its solubility characteristics.
Recent research has focused on creating advanced materials built around this core structure. Examples include:
Metallo-supramolecular Polymers: Researchers have synthesized polymers where benzodipyrrolidone units are linked through metal ions. These materials exhibit interesting electronic properties, such as narrow energy gaps, which could be useful in semiconductor applications. nih.gov
Spirocyclic Compounds: The synthesis of complex spiroheterocycles that combine the pyrrolidinone ring with other cyclic structures, like oxindole, has been explored. These novel molecules are being investigated for various applications, including potential therapeutic agents. mdpi.com
The ability to functionalize the pyrrolidinone ring, particularly at the nitrogen atom (as seen in 1-Butylpyrrolidin-2-one), allows for precise control over the final properties of the material, opening avenues for creating new polymers, resins, and composites with tailored performance. rdd.edu.iq
Role in Polymer Chemistry and as Precursors for Polymeric Materials (e.g., N-vinylpyrrolidone)
In polymer chemistry, 1-Butylpyrrolidin-2-one primarily serves as a high-performance solvent and reaction medium. guidechem.com Its miscibility with a broad range of materials and its ability to withstand high temperatures make it suitable for the synthesis and processing of various polymers and resins. smolecule.com
Beyond its role as a solvent, the pyrrolidin-2-one structure is fundamental to the production of important polymeric materials. The most prominent example is its connection to N-vinylpyrrolidone (NVP), a key monomer for producing Polyvinylpyrrolidone (PVP). wikipedia.org While 1-Butylpyrrolidin-2-one is an N-substituted derivative, the parent compound, 2-pyrrolidone, is the direct precursor to NVP. wikipedia.orgwikipedia.org
The industrial synthesis of NVP is typically achieved through the vinylation of 2-pyrrolidone. wikipedia.org This process involves reacting 2-pyrrolidone with acetylene (B1199291) at high temperatures and pressures in the presence of a basic catalyst. wikipedia.orgchemicalbook.com An alternative, non-acetylenic route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone. google.com
Industrial Synthesis Routes to N-Vinylpyrrolidone (NVP)
| Synthesis Route | Precursor | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Vinylation (Reppe Process) wikipedia.orgchemicalbook.com | 2-Pyrrolidone | Acetylene, Potassium Hydroxide (catalyst) | 150-180 °C, 0.9-1.5 MPa pressure |
| Dehydration google.com | N-(2-hydroxyethyl)-2-pyrrolidone | Solid-phase catalyst (e.g., cesium on silica) | Vapor phase reaction in a heated reactor tube |
| Vinyl Exchange chemicalbook.com | 2-Pyrrolidone | Vinyl acetate (B1210297) or vinyl ether | Not widely used industrially due to cost and separation issues |
NVP is the monomer that is polymerized to form Polyvinylpyrrolidone (PVP), a highly versatile polymer used in a vast range of applications from pharmaceuticals and cosmetics to adhesives and coatings, owing to its water solubility, biocompatibility, and film-forming properties. chemicalbook.commdpi.com Therefore, while 1-Butylpyrrolidin-2-one is not a direct monomer precursor itself, it belongs to the same family of N-substituted pyrrolidones that are foundational to the production of significant commercial polymers like PVP. guidechem.comwikipedia.org
Future Directions and Emerging Research Avenues for Pyrrolidin 2 Ones
Development of Novel and Sustainable Synthetic Methodologies for Pyrrolidin-2-ones
The development of new, efficient, and environmentally friendly methods for synthesizing substituted pyrrolidin-2-ones is a primary focus of current research. While numerous methods for γ-lactam synthesis exist, there is a continuous need for strategies that are simpler, more versatile, and allow for precise control over the introduction of substituents. nih.govmdpi.com
Key areas of development include:
One-Pot Syntheses: Researchers are designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot"). This approach improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A notable example is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. This method involves a Lewis acid-catalyzed ring opening, followed by in situ lactamization and dealkoxycarbonylation to yield the final product. nih.govmdpi.com
Catalytic Approaches: There is a strong emphasis on using catalysts to improve reaction rates and selectivity. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributing to the sustainability of the process. researchgate.net For instance, platinum supported on titanium dioxide nanotubes (Pt/TiO2-NT) has been used to catalyze the synthesis of N-substituted-5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in a cascade process. researchgate.net
Use of Bio-derived Feedstock: A significant trend in sustainable chemistry is the use of renewable resources. Levulinic acid, a platform chemical derived from biomass, is a key starting material for the synthesis of N-alkyl-5-methyl-2-pyrrolidones through reductive amination. researchgate.net This approach offers a greener alternative to traditional petroleum-based synthetic routes.
Biocatalysis: Enzymes are being explored for the asymmetric synthesis of chiral pyrrolidines. Transaminases, for example, have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.orgnih.gov This biocatalytic method provides access to specific enantiomers, which is crucial for pharmaceutical applications.
Table 1: Comparison of Synthetic Methodologies for Substituted Pyrrolidin-2-ones
| Methodology | Key Features | Advantages |
|---|---|---|
| One-Pot Cycloaddition | Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines. nih.govmdpi.com | High efficiency, reduced waste, broad substrate scope. nih.govmdpi.com |
| Catalytic Reductive Amination | Use of heterogeneous catalysts (e.g., Pt/TiO2-NT) with bio-derived starting materials like levulinic acid. researchgate.net | Sustainable, catalyst can be recycled, uses renewable feedstock. researchgate.net |
| Biocatalytic Synthesis | Employs enzymes like transaminases for asymmetric synthesis. acs.orgnih.gov | High stereoselectivity, environmentally friendly reaction conditions. acs.orgnih.gov |
| Oxidative Cyclization | Novel oxidative cyclization of acyclic hydroxyurethane precursors. combichemistry.com | Provides a general synthesis for 5-mono- and di-substituted pyrrolidinones. combichemistry.com |
Advanced Mechanistic Understanding through Integrated Experimental and Computational Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of experimental studies with computational chemistry is a powerful approach to elucidate complex reaction pathways.
Recent research has focused on:
Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations are used to model the potential energy surfaces of reactions, helping to identify the most likely mechanistic pathways. For example, computational studies have been used to investigate the mechanism of the reaction between 3-pyrroline-2-one (B142641) and aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones. These studies have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. nih.govbeilstein-journals.org
Spectroscopic Analysis of Intermediates: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify and characterize reaction intermediates, providing experimental evidence to support proposed mechanisms. nih.govtandfonline.com
Mechanistic Studies of Catalytic Cycles: Detailed mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines have been conducted. These studies involve the isolation and characterization of catalytic intermediates, as well as computational analysis of the reaction pathway, to understand the role of the catalyst and the nature of the bond-forming steps. nih.gov
Table 2: Integrated Approaches for Mechanistic Understanding
| Technique | Application in Pyrrolidin-2-one Research | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways for the formation of substituted pyrrolidin-2,3-diones. nih.govbeilstein-journals.org | Elucidation of kinetic vs. thermodynamic control, understanding product selectivity. nih.govbeilstein-journals.org |
| NMR Spectroscopy | Characterization of intermediates in multi-component reactions. nih.gov | Confirmation of proposed reaction mechanisms and intermediate structures. nih.gov |
| X-ray Crystallography | Determining the three-dimensional structure of reaction products. mdpi.com | Confirmation of relative stereochemistry in substituted pyrrolidines. mdpi.com |
| Computational and Experimental Studies | Investigating the mechanism of copper-catalyzed C-H amination. nih.gov | Understanding the role of the catalyst and the nature of bond activation. nih.gov |
Exploration of New Chemical Transformations and Reactivity Patterns of the Pyrrolidin-2-one Core
The pyrrolidin-2-one scaffold serves as a versatile building block for the synthesis of more complex molecules. nih.gov Research in this area is focused on discovering new ways to functionalize the pyrrolidin-2-one ring and use it in novel chemical transformations.
Emerging areas of exploration include:
Further Functionalization: Developing methods to introduce additional functional groups at various positions on the pyrrolidin-2-one ring. For example, 1,5-disubstituted pyrrolidin-2-ones synthesized from donor-acceptor cyclopropanes can be used in subsequent reactions to create nitrogen-containing polycyclic compounds, such as benz[g]indolizidine derivatives, which are of interest in medicinal chemistry. nih.govmdpi.com
Ring Contraction and Expansion: Investigating reactions that alter the size of the heterocyclic ring. For instance, a selective synthesis of pyrrolidin-2-ones has been developed through the ring contraction of piperidine (B6355638) derivatives. rsc.org
Domino Reactions: Designing multi-step reactions where the first reaction creates the substrate for the second, allowing for the rapid construction of complex molecules in a single operation. Green synthesis of pyrrolidine-fused spirooxindoles has been achieved via a three-component domino reaction under catalyst-free conditions. semanticscholar.org
Design and Synthesis of Pyrrolidin-2-one Derivatives with Tailored Properties for Specific Research Applications
The versatility of the pyrrolidin-2-one scaffold allows for the design and synthesis of derivatives with specific properties tailored for various applications, particularly in medicinal chemistry and materials science. researchgate.net
Current research efforts are directed towards:
Bioactive Molecules: The γ-lactam skeleton is a key component of many biologically active compounds. nih.govmdpi.com Derivatives of pyrrolidin-2-one are being investigated for a wide range of pharmacological activities, including as inhibitors of histone deacetylases, cannabinoid receptor 1 (CB1) antagonists, and inhibitors of cyclin-dependent kinases. nih.govmdpi.com Novel pyrrolidin-2-one derivatives are being synthesized and evaluated for their antiarrhythmic, antibacterial, and anticancer properties. researchgate.netmdpi.com
"Green" Solvents: N-alkyl pyrrolidones are being developed as safer, more sustainable alternatives to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), which faces increasing regulatory pressure due to its toxicity.
Pharmaceutical Intermediates: Pyrrolidin-2-one and its derivatives are important intermediates in the synthesis of various pharmaceutical drugs. wikipedia.org
Table 3: Applications of Tailored Pyrrolidin-2-one Derivatives
| Application Area | Example of Derivative/Target | Desired Properties |
|---|---|---|
| Medicinal Chemistry | 1,5-diarylpyrrolidin-2-ones as enzyme inhibitors. nih.govmdpi.com | High potency and selectivity for specific biological targets. nih.govmdpi.com |
| Medicinal Chemistry | Pyrrolidin-2-one derivative S-75 as an antiarrhythmic agent. mdpi.com | α1-adrenoceptor blocking activity. mdpi.com |
| Green Chemistry | N-alkyl pyrrolidones as solvents. google.com | Low toxicity, high boiling point, good solvency, biodegradability. |
| Materials Science | Polyvinylpyrrolidone (PVP). researchgate.net | Biocompatibility, low cytotoxicity. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
